6,7-Difluoro-1H-indole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Difluoro-1H-indole-5-carbonitrile is a fluorinated indole derivative. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Leimgruber–Batcho indole synthesis, which involves the reaction of an appropriate precursor with fluorinating agents under controlled conditions . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as palladium.
Industrial Production Methods: Industrial production of 6,7-Difluoro-1H-indole-5-carbonitrile may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization and chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 6,7-Difluoro-1H-indole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indole ring .
Scientific Research Applications
6,7-Difluoro-1H-indole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6,7-Difluoro-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance its binding affinity to biological targets, leading to increased biological activity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
- 5,6-Difluoro-1H-indole-2-carboxylic acid
- 5-Fluoro-1H-indole-2-carbonitrile
- 6-Fluoro-1H-indole-3-carboxaldehyde
Comparison: 6,7-Difluoro-1H-indole-5-carbonitrile is unique due to the specific positioning of the fluorine atoms at the 6 and 7 positions on the indole ring. This positioning can significantly influence its chemical properties and biological activities compared to other fluorinated indole derivatives .
Properties
Molecular Formula |
C9H4F2N2 |
---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
6,7-difluoro-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C9H4F2N2/c10-7-6(4-12)3-5-1-2-13-9(5)8(7)11/h1-3,13H |
InChI Key |
JQZPRMWRTSRJEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C(=C(C=C21)C#N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.